dendronesterol B
Description
Dendronesterol B is a structurally distinct terpenoid compound isolated from the soft coral Nephthea sp. It was identified through LC-HR-ESI-MS-based metabolomics alongside other secondary metabolites, including sesquiterpenoids and diterpenoids . The compound’s structural uniqueness lies in its sterol-like framework, which differentiates it from co-occurring terpenoids in the same organism. While its biological activity remains understudied, this compound is hypothesized to contribute to the soft coral’s chemical defense mechanisms and may play a role in stabilizing silver nanoparticles (AgNPs) during biosynthesis due to its functional groups .
Properties
Molecular Formula |
C29H50O6 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[(3S,5R,6R,8R,9S,10R,13S,14S,15R,17R)-3,5,6,15-tetrahydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C29H50O6/c1-17(2)7-6-8-18(3)23-14-24(32)26-21-13-25(33)29(34)15-20(31)9-11-27(29,5)22(21)10-12-28(23,26)16-35-19(4)30/h17-18,20-26,31-34H,6-16H2,1-5H3/t18-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29+/m1/s1 |
InChI Key |
JHOOMRTVCYMNBF-HMPQKCPASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C)O |
Synonyms |
dendronesterol B |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics
Dendronesterol B (C₂₈H₄₆O₅) features a tetracyclic sterol backbone with hydroxyl groups at positions 3β, 5α, 6β, and 9α, along with a 7,22-diene moiety . Its structure was elucidated using NMR and mass spectrometry .
| Structural Feature | Position/Group |
|---|---|
| Hydroxyl groups | 3β, 5α, 6β, 9α |
| Double bonds | Δ⁷, Δ²² |
| Side chain | 24-methylcholestane derivative |
Cytotoxic Activity
This compound demonstrates selective cytotoxicity against cancer cell lines :
| Cell Line | Type | IC₅₀ (µg/mL) |
|---|---|---|
| L1210 | Mouse lymphocytic leukemia | 5.2 |
| HL-60 | Human acute promyelocytic leukemia | 13.59 (sterol-rich mixture) |
| MCF-7 | Human breast adenocarcinoma | 29.41 (sterol-rich mixture) |
Mechanistically, it induces apoptosis via mitochondrial pathways and DNA fragmentation .
Anti-Inflammatory Effects
In LPS-stimulated RAW264.7 macrophages and zebrafish models, this compound modulates inflammatory mediators :
| Target | Effect | Experimental Model |
|---|---|---|
| NO production | Inhibition (IC₅₀ = 6.54 µg/mL) | RAW264.7 cells |
| PGE₂ | Downregulation | RAW264.7 cells |
| TNF-α, IL-1β, IL-6 | Suppressed expression | RAW264.7 cells |
| iNOS/COX-2 | Reduced protein levels | Zebrafish in vivo |
The compound also attenuates reactive oxygen species (ROS) and enhances cytoprotection in LPS-induced toxicity .
Mechanism of Action
This compound’s bioactivity is linked to:
-
Sterol-receptor interactions : Binds to nuclear receptors (e.g., LXR, RORγ) to modulate gene expression.
-
Enzyme inhibition : Suppresses COX-2 and iNOS by blocking NF-κB translocation.
-
Membrane disruption : Alters lipid raft integrity in cancer cells .
Comparative Bioactivity
In a sterol-rich mixture from D. gigantea, this compound synergistically enhances cytotoxicity and anti-inflammatory effects compared to isolated administration .
| Parameter | Isolated this compound | Sterol-Rich Mixture |
|---|---|---|
| HL-60 IC₅₀ | 37.82 µg/mL | 13.59 µg/mL |
| MCF-7 IC₅₀ | 45.17 µg/mL | 29.41 µg/mL |
| NO Inhibition | Not reported | 6.54 µg/mL |
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dendronesterol B shares its marine origin with other terpenoids isolated from Nephthea sp., such as dendronpholide N, philippinlin E, and paralemnolin L. Below is a detailed comparison based on structural features, functional groups, and metabolic roles:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
| Compound Name | Structural Class | Key Functional Groups | Biological/Functional Role |
|---|---|---|---|
| This compound | Terpenoid (Sterol-type) | Hydroxyl, ester groups | AgNP stabilization; potential antimicrobial |
| Dendronpholide N | Diterpenoid | Epoxide, carbonyl groups | Anti-inflammatory (hypothesized) |
| Philippinlin E | Sesquiterpene | Peroxide, hydroperoxide | Cytotoxic activity (cancer cell lines) |
| Paralemnolin L | Sesquiterpene | Acetylated sugar moiety | Antioxidant properties |
Key Findings:
Structural Diversity: this compound’s sterol-like backbone contrasts with the linear or polycyclic frameworks of sesquiterpenes like philippinlin E and paralemnolin L. This structural distinction may influence its solubility and interaction with biological membranes .
Functional Roles: While philippinlin E and paralemnolin L exhibit cytotoxic and antioxidant activities, respectively, this compound’s role in AgNP stabilization suggests a unique application in nanotechnology .
Metabolic Context: Sesquiterpenoids dominate Nephthea sp.’s metabolite profile, making this compound’s sterol-like structure an outlier. This uniqueness may indicate evolutionary specialization in chemical defense .
Q & A
Q. What experimental designs are suitable for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer: Use pharmacokinetic (PK) studies in rodent models with timed blood sampling. LC-MS quantifies plasma concentrations. Compartmental modeling (e.g., non-linear mixed effects) estimates absorption, distribution, and clearance parameters .
Tables for Reference
Q. Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | Chemical shifts, coupling constants |
| HRMS | Molecular formula confirmation | Mass accuracy (< 5 ppm) |
| HPLC-DAD | Purity assessment | Retention time, UV spectrum |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
